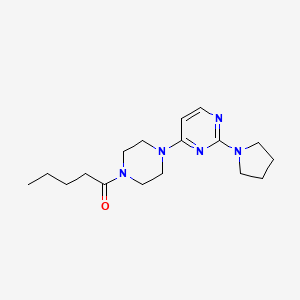![molecular formula C13H14FN3O B5543667 5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)
5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with various carbonyl compounds. For example, 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized from corresponding hydrazide and aroyl chlorides through two-step reactions, indicating a possible route for synthesizing the compound (Shi et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including those with cyclopropyl and fluorophenyl groups, can be characterized using techniques like X-ray crystallography. These studies help in understanding the geometric configuration and electronic structure, which are crucial for their reactivity and properties. For related structures, X-ray diffraction studies have confirmed the arrangement and bonding within the molecules, providing insights into their stability and potential interactions (S.V et al., 2019).
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine, due to its structural complexity, has been the focus of various synthesis studies. For instance, the synthesis of related 1,3,4-oxadiazole compounds with substituents such as 2-fluorophenyl groups has been explored to investigate their insecticidal activities. These compounds were synthesized through multi-step reactions involving hydrazide and aroyl chlorides, demonstrating the compound's potential utility in the development of insecticidal agents (Shi et al., 2000).
Biological Activities
The biological activity of compounds structurally related to 5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine has been a subject of interest. For example, derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These studies indicate the potential of such compounds in therapeutic applications, highlighting their broad spectrum of biological activities (Sharma et al., 2014).
Furthermore, the incorporation of 1,3,4-oxadiazole derivatives with various bioactive moieties has been explored to synthesize compounds with antimicrobial and antilipase activities. This suggests the versatility of the core structure in developing agents with diverse pharmacological properties (Başoğlu et al., 2013).
Anticancer Properties
The exploration of 1,3,4-oxadiazole derivatives for anticancer properties has also been a significant area of research. Novel derivatives have been synthesized and assessed for their cytotoxic effects against various cancer cell lines, demonstrating the potential of these compounds as anticancer agents. The structural features of these derivatives play a crucial role in their biological activities, indicating the importance of the 1,3,4-oxadiazol-2-amine framework in the development of new therapeutic options (Adimule et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-4-2-1-3-9(11)7-8-15-13-17-16-12(18-13)10-5-6-10/h1-4,10H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYFFLZYDAGLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NCCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)


![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)



![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)
![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)
![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)